![molecular formula C20H25N3O3 B2504746 N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide CAS No. 2361733-75-5](/img/structure/B2504746.png)
N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide
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Overview
Description
N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide, also known as CP-945,598, is a small molecule inhibitor that targets the cannabinoid receptor CB1. This compound has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and addiction.
Mechanism of Action
N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide targets the cannabinoid receptor CB1, which is primarily expressed in the central nervous system. CB1 is involved in the regulation of appetite, metabolism, and reward. N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide acts as an antagonist of CB1, which reduces the activity of this receptor and leads to a decrease in food intake, body weight gain, and drug-seeking behavior.
Biochemical and Physiological Effects:
N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has been shown to have several biochemical and physiological effects. In animal models, N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has been shown to reduce food intake, body weight gain, and drug-seeking behavior. Additionally, N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide in lab experiments is its specificity for the CB1 receptor. This allows researchers to study the effects of CB1 inhibition without affecting other receptors. However, one of the limitations of N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide is its poor solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide. One potential direction is the development of more potent and selective CB1 antagonists. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide in various disease models. Finally, the potential therapeutic applications of N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide in humans need to be further explored through clinical trials.
In conclusion, N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide is a small molecule inhibitor that targets the cannabinoid receptor CB1. This compound has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and addiction. N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide acts as an antagonist of CB1, which reduces the activity of this receptor and leads to a decrease in food intake, body weight gain, and drug-seeking behavior. While there are some limitations to the use of N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide in lab experiments, there are several future directions for its study and potential therapeutic applications.
Synthesis Methods
The synthesis of N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide involves a multi-step process that includes the condensation of cyclohexanone with pyrrolidine-3-carboxylic acid, followed by the reaction with 4-aminobenzoyl chloride and prop-2-enoyl chloride. The final product is obtained through a purification process using chromatography.
Scientific Research Applications
N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and addiction. In obesity and diabetes, N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has been shown to reduce food intake and body weight gain in animal models. In addiction, N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has been shown to reduce drug-seeking behavior in animal models of cocaine and heroin addiction.
properties
IUPAC Name |
N-(1-cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-2-18(24)21-15-10-8-14(9-11-15)20(26)22-16-12-19(25)23(13-16)17-6-4-3-5-7-17/h2,8-11,16-17H,1,3-7,12-13H2,(H,21,24)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQBORBTBIKZNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide |
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